molecular formula C9H11F3N2O B14037246 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14037246
M. Wt: 220.19 g/mol
InChI Key: KATMNPDXKKZRRP-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. It is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-ethyl-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines depending on the reagents used.

Scientific Research Applications

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both an ethyl group and a trifluoromethoxy group on the phenyl ring.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[3-ethyl-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

KATMNPDXKKZRRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NN)OC(F)(F)F

Origin of Product

United States

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